3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the 3-methylphenyl and naphthalen-1-yl groups. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the spiro linkage and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro structures.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-cancer agent, anti-inflammatory compound, or in other medicinal chemistry applications.
Industry: The compound’s properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)-2-phenylacrylonitrile: This compound shares the naphthalen-1-yl group and has been studied for its photoisomerization properties.
1-(4-methoxy-phenyl)-3-naphthalen-1-yl-urea: This compound also contains a naphthalen-1-yl group and has been used in various chemical studies.
Uniqueness
What sets 3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone apart is its spiro structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H21NO5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-5-naphthalen-1-ylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C31H21NO5/c1-17-8-6-11-19(16-17)26-24-25(31(37-26)27(33)21-13-4-5-14-22(21)28(31)34)30(36)32(29(24)35)23-15-7-10-18-9-2-3-12-20(18)23/h2-16,24-26H,1H3 |
InChI Key |
UHDIDDINXMOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C6(O2)C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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